Enantiomeric Purity Enables Target Engagement: Divergent Sodium Channel Activity of (S) vs. Related Scaffolds
The (S)-stereochemistry of the 1-(3-chlorobenzyl)pyrrolidin-3-yl scaffold is critical for target selectivity. An advanced analog containing this exact (S)-core, (S)-3-chloro-4-((1-(3-chlorobenzyl)pyrrolidin-3-yl)(methyl)amino)-N-(thiazol-2-yl)benzenesulfonamide, demonstrated an IC50 of 437 nM against the Nav1.8 sodium channel, compared to an IC50 of >6,900 nM against the cardiac Nav1.5 channel, representing a >15.7-fold selectivity window [1]. This data, derived from a functional sodium influx assay, highlights that the specific (S)-core can be engineered to achieve isoform selectivity, a property not inherently present in alternative chiral or achiral aminopyrrolidine cores.
| Evidence Dimension | In vitro functional inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 437 nM against human Nav1.8 sodium channels |
| Comparator Or Baseline | IC50 = 6,900 nM against human Nav1.5 sodium channels |
| Quantified Difference | >15.7-fold selectivity for Nav1.8 over Nav1.5 |
| Conditions | Sodium influx assay using cell-permeable ANG2 dye (US Patent US10246453, Example 27) |
Why This Matters
This selectivity profile defines the (S)-enantiomer's core as a privileged scaffold for developing ion channel modulators with a reduced cardiotoxicity risk, a critical parameter for CNS or pain research programs.
- [1] Xenon Pharmaceuticals. (n.d.). US10246453, Example 27: (S)-3-chloro-4-((1-(3-chlorobenzyl)pyrrolidin-3-yl)(methyl)amino)-N-(thiazol-2-yl)benzenesulfonamide. BindingDB BDBM373760. Retrieved from BindingDB. View Source
